![molecular formula C8H10F2O2 B1490074 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid CAS No. 1419101-45-3](/img/structure/B1490074.png)
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid
Overview
Description
“6,6-Difluorospiro[3.3]heptane-2-carboxylic acid” is a chemical compound with the CAS Number: 1419101-45-3 . It has a molecular weight of 176.16 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for “6,6-Difluorospiro[3.3]heptane-2-carboxylic acid” is 1S/C8H10F2O2/c9-8(10)3-7(4-8)1-5(2-7)6(11)12/h5H,1-4H2,(H,11,12)
. The SMILES string is FC1(F)CC2(C1)CC(C(O)=O)C2
.
Physical And Chemical Properties Analysis
“6,6-Difluorospiro[3.3]heptane-2-carboxylic acid” is a solid at room temperature .
Scientific Research Applications
Organic Synthesis: Building Block for Fluorinated Compounds
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid: serves as a versatile building block in organic synthesis. Its difluorinated spirocyclic structure is particularly valuable for constructing complex fluorinated molecules which are prevalent in pharmaceuticals and agrochemicals due to their enhanced stability and bioactivity .
Medicinal Chemistry: Drug Design and Development
In medicinal chemistry, this compound is utilized for the design and development of new drugs. The incorporation of the spirocyclic motif can lead to drugs with improved pharmacokinetic properties, such as increased membrane permeability and metabolic stability .
Material Science: Polymer Research
The unique structure of 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid is explored in material science, particularly in polymer research. It can be used to synthesize polymers with specific properties, such as high thermal stability or unique optical characteristics .
Catalysis: Ligand for Asymmetric Synthesis
This compound can act as a ligand in catalytic systems for asymmetric synthesis. The spirocyclic framework can induce chirality, which is crucial for producing enantiomerically pure substances, a key goal in the synthesis of bioactive compounds .
Biochemistry: Study of Enzyme Inhibition
Researchers in biochemistry may investigate 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid as a potential enzyme inhibitor. Its structural features could interact with active sites of enzymes, leading to the development of new inhibitors for therapeutic use .
Analytical Chemistry: Reference Standard
Due to its well-defined structure and stability, this compound is suitable as a reference standard in analytical chemistry. It can help in the calibration of instruments and validation of analytical methods .
Environmental Science: Tracer for Fluorine Cycling
In environmental science, the difluorinated nature of the compound allows it to be used as a tracer to study the cycling of fluorine in the environment. This can provide insights into the biogeochemical cycles of halogens .
Chemical Education: Teaching Advanced Organic Chemistry
Lastly, 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid can be used in chemical education as a teaching tool for advanced organic chemistry concepts. Its structure exemplifies principles of stereochemistry and conformational analysis .
Safety and Hazards
properties
IUPAC Name |
2,2-difluorospiro[3.3]heptane-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)3-7(4-8)1-5(2-7)6(11)12/h5H,1-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRVCRDQMFKNZJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(C2)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Difluorospiro[3.3]heptane-2-carboxylic acid | |
CAS RN |
1419101-45-3 | |
Record name | 6,6-difluorospiro[3.3]heptane-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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